2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)ethanol
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Overview
Description
2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)ethanol is an organic compound with the molecular formula C12H16Cl2O2 and a molecular weight of 263.16 g/mol . This compound is characterized by the presence of two chlorine atoms, an isopropoxy group, and a methyl group attached to a phenyl ring, along with an ethanol moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)ethanol typically involves the reaction of 5-isopropoxy-2-methylphenol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the dichloroethanol moiety. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The dichloro groups can be reduced to form the corresponding mono- or dihydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of 2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)acetone or 2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)acetic acid.
Reduction: Formation of 2,2-Dihydroxy-1-(5-isopropoxy-2-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the dichloroethanol moiety allows for potential interactions with nucleophilic sites in biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol
- 2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H16Cl2O2 |
---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
2,2-dichloro-1-(2-methyl-5-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C12H16Cl2O2/c1-7(2)16-9-5-4-8(3)10(6-9)11(15)12(13)14/h4-7,11-12,15H,1-3H3 |
InChI Key |
FRJSXXDRWVUTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C)C(C(Cl)Cl)O |
Origin of Product |
United States |
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